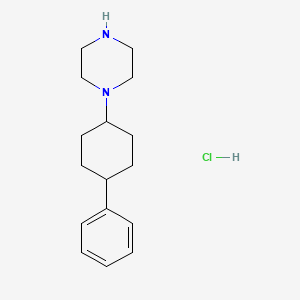

1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride (PCP-HCl) is an organic compound belonging to the piperazine family of compounds. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, pesticides, and other organic compounds. PCP-HCl is a white crystalline solid, with a melting point of 159°C and a boiling point of 244°C. It is insoluble in water, but soluble in organic solvents such as ethanol and dichloromethane.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride exhibits significant antibacterial and antifungal potential. Researchers have synthesized related compounds (2-aminothiazole-4-carboxylate Schiff bases) and evaluated their activity against multidrug-resistant strains . Specifically:

Synthesis of Heterocyclic Analogues

1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride serves as a starting material for synthesizing diverse heterocyclic analogues. These derivatives have promising therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, and anti-inflammatory properties .

Cross-Coupling Reactions

The compound can participate in cross-coupling reactions, allowing direct formation of C-C bonds between two components . This versatility makes it valuable in organic synthesis.

Targeting UDP-N-acetylmuramate/l-alanine Ligase

Designed compounds based on 1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride were docked with the target enzyme UDP-N-acetylmuramate/l-alanine ligase. Compound 2b showed the highest binding affinity, suggesting its potential as an antagonist against this enzyme .

Potential Analgesic and Anti-Inflammatory Effects

While not directly studied for these effects, the compound’s structural features make it interesting for further investigation as an analgesic or anti-inflammatory agent .

Wirkmechanismus

Target of Action

It is known that thiazole derivatives, which are structurally related to this compound, have been found to exhibit diverse biological activities . They have been used as the starting material for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .

Mode of Action

It is known that thiazole derivatives interact with their targets and cause changes that result in their biological activities . For example, some thiazole derivatives have been found to exhibit antitumor and cytotoxic activity .

Biochemical Pathways

It is known that thiazole derivatives can affect various biochemical pathways, leading to their diverse biological activities . For example, some thiazole derivatives have been found to exhibit antimicrobial activities, suggesting that they may interfere with the biochemical pathways of microorganisms .

Result of Action

It is known that thiazole derivatives can have diverse biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

1-(4-phenylcyclohexyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.ClH/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18;/h1-5,15-17H,6-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOYWYOQFKXFTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)N3CCNCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenyl-cyclohexyl)-piperazine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2380712.png)

![N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380713.png)

![3-{5-[(4-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2380716.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid](/img/structure/B2380719.png)

![2-[2-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxidanylidene-ethyl]sulfanyl-8-methyl-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2380726.png)

![2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2380730.png)